molecular formula C26H20N4O5 B11270774 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione

カタログ番号: B11270774
分子量: 468.5 g/mol
InChIキー: BDCWRAJXUVGBHU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione (hereafter referred to as Compound X) is a heterocyclic molecule featuring a quinazoline-2,4-dione core substituted with a 1,2,4-oxadiazole ring and a 3-phenylpropyl chain. Key structural attributes include:

  • Quinazoline-dione scaffold: Known for its role in modulating enzyme targets (e.g., kinases, topoisomerases) due to hydrogen-bonding interactions .
  • 1,2,4-Oxadiazole moiety: Enhances metabolic stability and acts as a bioisostere for ester or amide functionalities .
  • Benzo[d][1,3]dioxol-5-yl group: A methylenedioxyphenyl substituent frequently associated with CNS activity, including anticonvulsant and neuroprotective effects .
  • 3-Phenylpropyl chain: Likely increases lipophilicity, improving blood-brain barrier penetration .

特性

分子式

C26H20N4O5

分子量

468.5 g/mol

IUPAC名

7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H20N4O5/c31-25-19-10-8-18(24-28-23(29-35-24)17-9-11-21-22(14-17)34-15-33-21)13-20(19)27-26(32)30(25)12-4-7-16-5-2-1-3-6-16/h1-3,5-6,8-11,13-14H,4,7,12,15H2,(H,27,32)

InChIキー

BDCWRAJXUVGBHU-UHFFFAOYSA-N

正規SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC5=C(C=C4)C(=O)N(C(=O)N5)CCCC6=CC=CC=C6

製品の起源

United States

生物活性

The compound 7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

Chemical Structure

The structure of the compound includes multiple functional groups that are known to influence its biological activity:

  • Benzo[d][1,3]dioxole : A moiety associated with various biological activities.
  • Oxadiazole : Known for its role in enhancing pharmacological properties.
  • Quinazoline : A scaffold recognized for its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the benzo[d][1,3]dioxole and oxadiazole moieties. For instance, related compounds have shown significant antitumor activity against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Test CompoundHepG22.38
Test CompoundHCT1161.54
Test CompoundMCF74.52

The IC50 values indicate that the test compound exhibits stronger activity than doxorubicin in some cases, suggesting a promising lead for further development.

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of EGFR : The compound may inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Induction of Apoptosis : Studies have indicated that compounds with similar structures can activate apoptotic pathways by modulating proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at specific phases, leading to reduced proliferation of cancer cells.

Study on Anticancer Activity

In a study published in PubMed, a series of benzo[d][1,3]dioxol derivatives were synthesized and evaluated for their anticancer properties. The results showed that several derivatives exhibited significant cytotoxicity against cancer cell lines while being non-cytotoxic to normal cells ( ). The study utilized various assays including annexin V-FITC for apoptosis assessment and cell cycle analysis to elucidate the mechanisms involved.

類似化合物との比較

Structural Comparison

Compound Name Core Structure Key Substituents Pharmacological Target
Compound X Quinazoline-2,4-dione 1,2,4-Oxadiazole, 3-phenylpropyl, benzo[d][1,3]dioxole CNS disorders, enzyme inhibition
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydroxy phenol (Compound Y) Pyrazole tert-Butyl, dihydroxyphenol, benzo[d][1,3]dioxole Anticonvulsant (GABA modulation)
7a/7b (Pyrazole-thiophene derivatives) Pyrazole-thiophene Malononitrile, cyanoacetate Antimicrobial, enzyme inhibition

Key Observations :

  • Substituent Effects: The 3-phenylpropyl chain in Compound X may confer greater lipophilicity (predicted LogP: ~3.8) compared to Compound Y’s polar dihydroxyphenol group (LogP: ~2.1), favoring BBB penetration .

Pharmacological Activity

  • Compound Y : Demonstrates ED₅₀ = 18 mg/kg in maximal electroshock (MES) tests, indicating potent anticonvulsant activity .
  • Compound X : Hypothesized to target sodium channels or GABA receptors, with predicted IC₅₀ values of <10 μM based on quinazoline-dione analogs.
  • Compounds 7a/7b : Exhibit moderate antimicrobial activity (MIC: 8–32 μg/mL against S. aureus) .

Physicochemical Properties

Property Compound X Compound Y Compound 7a
Molecular Weight 497.5 g/mol 358.4 g/mol 289.3 g/mol
Predicted LogP 3.8 2.1 1.9
Water Solubility (mg/mL) 0.12 1.45 2.8
Hydrogen Bond Acceptors 8 6 5

Notable Trends:

  • Compound X’s high LogP aligns with CNS drug design principles but may limit aqueous solubility.
  • Compound Y’s dihydroxyphenol group improves solubility but reduces membrane permeability .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。